Perfluorononanoic anhydride
Overview
Description
Perfluorononanoic anhydride is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. This compound is primarily used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorononanoic anhydride can be synthesized through the reaction of perfluorononanoic acid with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the mixture to facilitate the formation of the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of a linear fluorotelomer olefin mixture containing F(CF2)8CH=CH2. This method is preferred due to its efficiency and scalability. The resulting product is then purified to obtain the desired anhydride.
Chemical Reactions Analysis
Types of Reactions
Perfluorononanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form perfluorononanoic acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form perfluorononanoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions at room temperature.
Nucleophilic Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base to neutralize the acid by-product.
Reduction: Involves reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces perfluorononanoic acid.
Nucleophilic Substitution: Forms amides and esters.
Reduction: Yields reduced perfluorononanoic acid derivatives.
Scientific Research Applications
Perfluorononanoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Studied for its interactions with biological membranes due to its lipophobic nature.
Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.
Industry: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of perfluorononanoic anhydride involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds and lipophobic nature allow it to integrate into lipid bilayers, potentially disrupting cell membrane integrity. Additionally, it can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorohexane sulfonic acid (PFHxS)
Uniqueness
Perfluorononanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other perfluorinated compounds. This makes it particularly useful in synthetic chemistry for introducing perfluorinated groups into molecules.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F34O3/c19-3(20,5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)49)1(53)55-2(54)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(41,42)16(45,46)18(50,51)52 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXEKBUKKRQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F34O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.1 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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